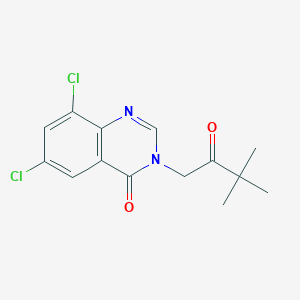
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one, also known as DCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCQ belongs to the quinazolinone family and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In inflammation, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one suppresses the activation of NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines and chemokines. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to exhibit various biochemical and physiological effects. In cancer cells, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis. In inflammation, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one suppresses the production of pro-inflammatory cytokines and chemokines, leading to the downregulation of the inflammatory response. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity is believed to be due to its ability to inhibit viral replication, leading to the inhibition of viral spread and infection.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has several advantages and limitations for lab experiments. One of the advantages is its potent antitumor activity, making it an attractive candidate for cancer research. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to possess anti-inflammatory and antiviral activities, making it a versatile compound for various fields of research. However, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one research. One potential direction is to further investigate 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's mechanism of action, particularly in cancer cells, to identify potential targets for drug development. Another potential direction is to study 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's pharmacokinetics and bioavailability to optimize its therapeutic potential. Furthermore, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one's antiviral activity can be further explored to identify potential applications in the treatment of viral infections. Overall, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has shown promising potential for various therapeutic applications, and further research is warranted to fully understand its biological activities and potential clinical applications.
Méthodes De Synthèse
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one can be synthesized through a multistep process that involves the reaction of 2-chloro-3-formylquinazolin-4(3H)-one with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve chlorination, deprotection, and cyclization, leading to the formation of 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one.
Applications De Recherche Scientifique
6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In addition, 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has also been studied for its antiviral activity, particularly against the influenza virus, by inhibiting viral replication.
Propriétés
IUPAC Name |
6,8-dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11(19)6-18-7-17-12-9(13(18)20)4-8(15)5-10(12)16/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGIQSRURMBRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

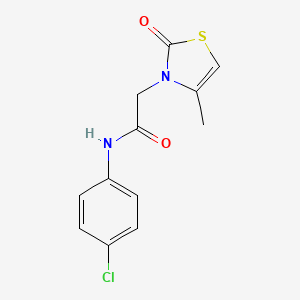
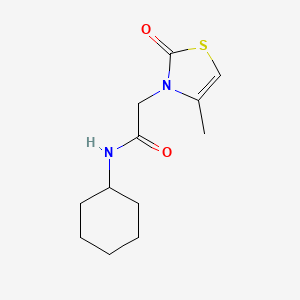
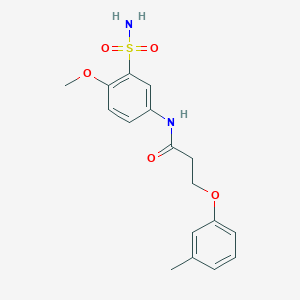
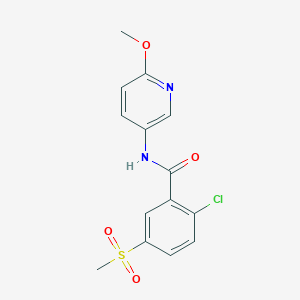
![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)
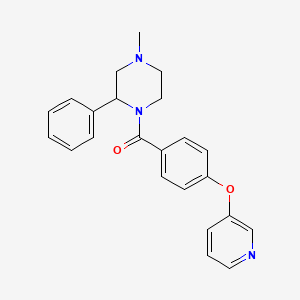
![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)

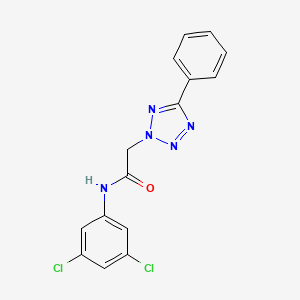
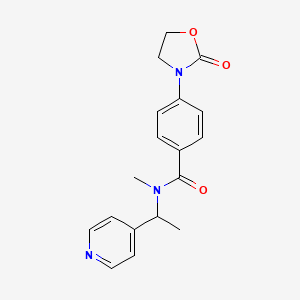
![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)